molecular formula C37H58NOPS B8245448 (S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

(S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B8245448
M. Wt: 595.9 g/mol
InChI Key: ZQVZSZXJJVJALL-GVICWXJLSA-N
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Description

(S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include bulky tert-butyl groups and a phosphanylphenyl moiety, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phosphanylphenyl intermediate: This step involves the reaction of a suitable phosphine with a halogenated phenyl compound under controlled conditions to form the phosphanylphenyl intermediate.

    Introduction of the tert-butyl groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction, where the phosphanylphenyl intermediate reacts with tert-butyl chloride in the presence of a Lewis acid catalyst.

    Sulfinamide formation: The final step involves the reaction of the intermediate with a sulfinylating agent, such as sulfinyl chloride, to form the desired sulfinamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a base like triethylamine and are conducted at room temperature.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal centers in coordination complexes, influencing their reactivity and selectivity.

    Pathways: It may modulate enzymatic activities or signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
  • (S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-ethylpropane-2-sulfinamide

Uniqueness

(S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide is unique due to its specific combination of bulky tert-butyl groups and a phosphanylphenyl moiety, which imparts distinct steric and electronic properties. These features enhance its performance as a ligand in catalysis and its potential bioactivity in medicinal applications.

Properties

IUPAC Name

(S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)34(38-41(39)37(7,8)9)32-22-16-17-23-33(32)40(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-26,30-31,34,38H,10-15,18-21H2,1-9H3/t34-,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVZSZXJJVJALL-GVICWXJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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